Predicted Lipophilicity (cLogP) and Hydrogen‑Bonding Capacity Distinguish the Target from De‑methoxy and De‑methyl Analogs
The calculated LogP for N-(1-ethylpropyl)-N-(4-methoxy-2,5-dimethylbenzyl)amine is 4.21 ± 0.3, compared with 3.78 for the 4‑methoxy‑only analog and 4.05 for the 2,5‑dimethyl‑only variant. The higher lipophilicity of the target compound arises from the additive effect of the methoxy and two methyl groups, which also reduces the number of hydrogen‑bond donors from 1 (in the secondary amine analogs) to 1 (unchanged here, but the steric environment differs) [1]. This altered logP directly impacts membrane permeability and non‑specific protein binding in cellular assays, necessitating its use in SAR studies that aim to optimize CNS penetration.
| Evidence Dimension | Computed octanol‑water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 4.21 |
| Comparator Or Baseline | 4‑methoxy analog cLogP = 3.78; 2,5‑dimethyl analog cLogP = 4.05 |
| Quantified Difference | ΔLogP = +0.43 (vs 4‑OCH₃) and +0.16 (vs 2,5‑diCH₃) |
| Conditions | Calculated via ChemAxon/ALOGPS consensus model; neutral species |
Why This Matters
A difference of 0.4 log units can translate to a ~2.5‑fold change in membrane partitioning, which is critical when selecting building blocks for CNS‑oriented fragment libraries.
- [1] ALOGPS 2.1 / ChemAxon cLogP prediction (accessed via PubChem computed properties). View Source
